2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,5-dimethylphenyl)acetamide
Description
This compound features a thiomorpholin-3,5-dione core substituted with two methyl groups at positions 2 and 4. The acetamide moiety is linked to a 2,5-dimethylphenyl group.
Properties
IUPAC Name |
2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,5-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-9-5-6-10(2)13(7-9)17-14(19)8-18-15(20)11(3)22-12(4)16(18)21/h5-7,11-12H,8H2,1-4H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVIRSVSZDVOOJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(=O)C(S1)C)CC(=O)NC2=C(C=CC(=C2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiomorpholin Ring
2-(2,6-Diethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,4-dimethylphenyl)acetamide
- Key Differences :
- Thiomorpholin substituents: Diethyl (vs. dimethyl in the target compound).
- Phenyl group: 2,4-dimethyl (vs. 2,5-dimethyl).
- Implications :
- Increased steric bulk from ethyl groups may reduce solubility or metabolic stability.
- The 2,4-dimethylphenyl substitution could alter binding affinity in receptor interactions compared to the 2,5-dimethyl isomer.
Chloroacetamide Derivatives (e.g., Alachlor, Pretilachlor)
- General Structure : 2-chloro-N-(substituted phenyl)-N-(alkyl/alkoxy)acetamide.
- Example : Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide).
- Key Differences :
- Chlorine atom at the α-position enhances electrophilicity, making these compounds potent herbicides.
- Lack of thiomorpholin ring in favor of methoxymethyl or propoxyethyl groups.
- Implications :
- The target compound’s thiomorpholin core may confer distinct mechanisms (e.g., enzyme inhibition vs. lipid biosynthesis disruption in chloroacetamides).
2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide
- Key Differences: Replaces the thiomorpholin ring with a diethylamino group. Phenyl substitution: 2,6-dimethyl (vs. 2,5-dimethyl).
- The 2,6-dimethylphenyl group may create steric hindrance, affecting interactions with biological targets.
Structural and Functional Comparison Table
Key Research Findings and Inferences
Thiomorpholin vs. Chloroacetamide :
- The thiomorpholin-dione core in the target compound may target oxidative stress pathways (common in diketone-containing drugs), whereas chloroacetamides like alachlor disrupt plant cell division .
- The absence of chlorine in the target compound suggests lower environmental toxicity but possibly reduced herbicidal potency.
Phenyl Substitution Patterns :
- 2,5-Dimethylphenyl (target) vs. 2,4-dimethylphenyl (): Meta-substitution (2,5-) may enhance π-π stacking in protein binding compared to para-substitution (2,4-).
- 2,6-Dimethylphenyl () introduces steric effects that could limit membrane permeability compared to the target’s 2,5-isomer .
Amino vs. Thiomorpholin Moieties: The diethylamino group in ’s compound increases basicity (pKa ~8–9), favoring ionized forms at physiological pH, whereas the thiomorpholin ring’s sulfur atom may improve lipophilicity .
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